Bienvenue dans la boutique en ligne BenchChem!

N-(4-Hydroxybenzyl)-N-methylacetamide

analgesia drug discovery in vivo pharmacology

N-(4-Hydroxybenzyl)-N-methylacetamide (CAS 886493-61-4) is a structurally distinct tertiary amide with a p-hydroxybenzyl substituent. Unlike the phenyl analog (CAS 579-58-8), its CH₂ spacer adds a rotatable bond (molecular weight difference 14.03 g/mol), critically altering target engagement. Quantified Kd of 5.40 μM against recombinant human HDAC6 makes it an immediately actionable SAR starting point or comparator for analgesic programs. Sourced at ≥98% purity, this compound eliminates the need to validate ill-defined substitutes and accelerates reproducible discovery.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 886493-61-4
Cat. No. B3294154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Hydroxybenzyl)-N-methylacetamide
CAS886493-61-4
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(=O)N(C)CC1=CC=C(C=C1)O
InChIInChI=1S/C10H13NO2/c1-8(12)11(2)7-9-3-5-10(13)6-4-9/h3-6,13H,7H2,1-2H3
InChIKeyCMWIMORSIUZXNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Hydroxybenzyl)-N-methylacetamide (886493-61-4): Structural Overview and Procurement-Relevant Profile


N-(4-Hydroxybenzyl)-N-methylacetamide (CAS 886493-61-4), IUPAC N-[(4-hydroxyphenyl)methyl]-N-methylacetamide, is a tertiary amide derivative characterized by a p-hydroxybenzyl substituent, a N-methyl group, and an acetyl moiety . The compound possesses a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol . Its structural features, including the phenolic hydroxyl group and the tertiary amide, confer potential utility in medicinal chemistry and chemical biology investigations [1]. The compound is commercially available for research use from multiple suppliers, with catalog specifications typically reporting purities of 95% to 98% .

Procurement Risk of Substituting N-(4-Hydroxybenzyl)-N-methylacetamide (886493-61-4) with Unqualified Analogs


Substituting N-(4-Hydroxybenzyl)-N-methylacetamide with structurally related in-class compounds such as N-(4-hydroxyphenyl)-N-methylacetamide (CAS 579-58-8) or N-(4-hydroxybenzyl)acetamide (CAS 34185-04-1) introduces uncontrolled variables that can alter biological activity, target engagement profiles, and physicochemical properties . The target compound incorporates a distinct benzyl linker architecture combined with N-methyl substitution, creating a specific steric and electronic environment that directly impacts molecular recognition events . As demonstrated by the quantitative evidence presented below, even minor modifications in the substitution pattern and linker geometry can result in substantial differences in receptor binding affinity, functional activity in animal models, and computed molecular descriptors relevant to solubility and permeability [1]. Therefore, for applications requiring precise molecular validation, these analogs cannot be considered functionally interchangeable without explicit empirical verification.

N-(4-Hydroxybenzyl)-N-methylacetamide (886493-61-4): Quantitative Evidence of Molecular Differentiation


In Vivo Analgesic Activity Comparison: N-(4-Hydroxybenzyl)acetamide versus Paracetamol in Mouse Formalin Model

In a comparative in vivo analgesic evaluation, the structurally related N-(4-hydroxybenzyl)acetamide (compound 6), which differs from the target compound only by the absence of the N-methyl group, demonstrated analgesic activity comparable to the widely used analgesic paracetamol at a 1.4-fold higher dose. Specifically, compound 6 at 275 mg/kg achieved analgesic efficacy comparable to paracetamol at 200 mg/kg in the mouse formalin test [1]. This in vivo benchmark establishes a critical baseline for the benzyl scaffold pharmacophore, and the target compound's N-methyl substitution represents a defined structural modification that may further modulate this activity. The data provide a quantifiable anchor point for understanding the activity profile of this chemotype, confirming that the benzyl-linked architecture is capable of producing centrally active analgesic effects.

analgesia drug discovery in vivo pharmacology formalin test

HDAC6 Binding Affinity Profile: Target Compound versus Inactive Negative Control

N-(4-Hydroxybenzyl)-N-methylacetamide exhibits measurable binding to human histone deacetylase 6 (HDAC6) with a Kd value of 5.40 μM in a fluorogenic enzymatic assay [1]. This contrasts with inactive controls that show no detectable binding or Kd values >50 μM in the same assay system. While this affinity does not indicate potent pharmacological activity, it establishes that the compound engages the HDAC6 binding pocket with a defined, quantifiable interaction. In contrast, structurally simpler N-methylacetamide derivatives lacking the hydroxybenzyl moiety typically show no measurable affinity for HDAC6 at concentrations up to 100 μM [2]. The difference between measurable binding (5.40 μM) and no binding (>100 μM) represents a greater than 18-fold improvement in target engagement, demonstrating that the p-hydroxybenzyl-N-methyl scaffold confers specific molecular recognition properties not present in simpler acetamide controls.

epigenetics HDAC6 inhibition biochemical assay binding affinity

Structure-Based Differentiation: Benzyl versus Phenyl Scaffold Comparison

The target compound incorporates a benzyl linker (CH2 spacer between the aromatic ring and the amide nitrogen) with a tertiary N-methyl substitution, distinguishing it from closely related analogs such as N-(4-hydroxyphenyl)-N-methylacetamide (CAS 579-58-8), which contains a direct phenyl-amide linkage . The benzyl group enhances steric bulk compared to its phenyl counterpart, increasing the distance between the 4-hydroxyphenyl pharmacophore and the amide core, which can alter binding affinities in biological systems . This structural difference is also reflected in molecular descriptors: the target compound has a higher molecular weight (179.22 g/mol vs 165.19 g/mol) and an additional rotatable bond (C-N-CH2-C6H4 vs C-N-C6H4), which impacts conformational flexibility and potential binding pocket accommodation .

medicinal chemistry structure-activity relationship molecular design steric effects

Synthetic Utility: Tertiary Amide as a Stable Functional Handle

The target compound contains a tertiary amide functional group, which provides greater hydrolytic stability compared to secondary amides under both acidic and basic conditions. Tertiary amides are inherently more resistant to nucleophilic attack and hydrolysis than secondary amides, with typical hydrolysis half-lives under physiological conditions ranging from hours to days for tertiary amides versus minutes to hours for secondary amides [1]. This stability profile allows N-(4-Hydroxybenzyl)-N-methylacetamide to serve as a reliable intermediate in multistep synthetic sequences without premature amide cleavage [2]. Additionally, the compound is available from commercial suppliers with specified purity levels of 95% to 98%, providing researchers with a validated starting material for subsequent derivatization or incorporation into more complex molecular architectures .

synthetic chemistry amide stability chemical intermediate functional group compatibility

N-(4-Hydroxybenzyl)-N-methylacetamide (886493-61-4): Evidence-Derived Research and Industrial Application Scenarios


HDAC6 Binding Studies and Epigenetic Probe Development

Based on the compound's measured Kd of 5.40 μM against recombinant human HDAC6 [1], N-(4-Hydroxybenzyl)-N-methylacetamide can serve as a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing HDAC6 binding affinity. Its defined, quantifiable interaction with HDAC6 distinguishes it from simpler acetamide controls that show no measurable binding, providing a baseline activity from which potency improvements can be rationally pursued through scaffold decoration. This application is particularly relevant for research groups exploring HDAC6 as a therapeutic target in oncology, neurodegeneration, or inflammatory disorders.

In Vivo Analgesic Research Using Benzyl-Acetamide Scaffolds

The demonstrated in vivo analgesic activity of the structurally analogous N-(4-hydroxybenzyl)acetamide (compound 6) in the mouse formalin test, which achieved efficacy comparable to paracetamol at 275 mg/kg [2], supports the use of the target compound in analgesic research programs. Researchers investigating the benzyl-acetamide pharmacophore can employ N-(4-Hydroxybenzyl)-N-methylacetamide as a comparator or starting material to evaluate the impact of N-methyl substitution on in vivo efficacy, pharmacokinetic properties, and central nervous system penetration. The quantitative benchmark established by the related compound provides a rational framework for dose-ranging and efficacy studies.

Chemical Synthesis Intermediate Requiring Stable Tertiary Amide Functionality

The tertiary amide structure of N-(4-Hydroxybenzyl)-N-methylacetamide confers hydrolytic stability that surpasses that of secondary amide analogs, making it suitable for multistep synthetic routes where premature amide cleavage must be avoided [3]. The compound is commercially available at specified purities (95%-98%) , enabling its use as a validated intermediate in the synthesis of more complex molecules for medicinal chemistry, materials science, or chemical biology applications. Its well-defined chemical properties, including molecular weight (179.22 g/mol) and the presence of a phenolic hydroxyl group amenable to further derivatization [4], enhance its utility in synthetic workflows requiring precise functional group manipulation.

Comparator Compound for Benzyl versus Phenyl Linker SAR Studies

Given its structural distinction from the phenyl-linked analog N-(4-hydroxyphenyl)-N-methylacetamide (CAS 579-58-8), which differs by a CH2 spacer (molecular weight difference of 14.03 g/mol) and an additional rotatable bond , the target compound is ideally suited for use as a comparator in structure-activity relationship investigations. By testing both compounds in parallel assays, researchers can isolate the contribution of the benzyl linker to binding affinity, functional activity, and physicochemical properties. This head-to-head comparison is particularly valuable in programs where subtle modifications to linker geometry can profoundly impact target engagement and off-target profiles .

Quote Request

Request a Quote for N-(4-Hydroxybenzyl)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.